1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione
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Overview
Description
1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione is a compound that features a unique structure combining a pyrrole ring and a piperidine-2,4-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione typically involves the reaction of a pyrrole derivative with a piperidine-2,4-dione precursor. One common method includes the use of a base-catalyzed condensation reaction, where the pyrrole derivative is reacted with a suitable piperidine-2,4-dione under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring or the piperidine-2,4-dione moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Shares a similar piperidine-dione structure but lacks the pyrrole moiety.
Piperidine-2,4-dione: Similar core structure but without the pyrrole substitution.
Pyrrole derivatives: Compounds with a pyrrole ring but different substituents.
Uniqueness: 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione is unique due to its combination of a pyrrole ring and a piperidine-2,4-dione moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(1H-pyrrol-3-ylmethyl)piperidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O2/c13-9-2-4-12(10(14)5-9)7-8-1-3-11-6-8/h1,3,6,11H,2,4-5,7H2 |
InChI Key |
WENRJFGZTMGRHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CC1=O)CC2=CNC=C2 |
Origin of Product |
United States |
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